molecular formula C39H28N2 B1661929 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) CAS No. 226958-06-1

9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole)

Cat. No. B1661929
CAS RN: 226958-06-1
M. Wt: 524.7
InChI Key: IEQGNDONCZPWMW-UHFFFAOYSA-N
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Description

“9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole)” is a compound with the empirical formula C39H28N2 . It is also known by the synonym DMFL-CBP . This material is a popular phosphorescent host material for OLED devices .


Molecular Structure Analysis

The molecular weight of “9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole)” is 524.65 . The SMILES string representation of the molecule is CC1(C)c2ccc(cc2-c3cc(ccc13)-n4c5ccccc5c6ccccc46)-n7c8ccccc8c9ccccc79 .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point between 280-286 °C . It has a maximum absorption (λmax) at 293 and 341 nm in THF, and it emits fluorescence at 363 nm in THF .

Scientific Research Applications

Optoelectronic Properties

9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) and its derivatives have been studied for their optoelectronic properties. Research by Gao Xi-cun (2010) synthesized novel carbazole derivatives, investigating their UV-Vis spectra, fluorescence emission spectra, and cyclic voltammetry to understand their optoelectronic characteristics (Gao Xi-cun, 2010).

Organic Light-Emitting Diodes (OLEDs)

This compound is significant in the development of Organic Light-Emitting Diodes (OLEDs). For instance, Yu Guichen et al. (2021) synthesized novel compounds integrating carbazole, 1,3,5-triazine, and fluorene groups, resulting in materials with excellent thermal properties and high triplet energy, suitable for green PhOLEDs (Yu Guichen et al., 2021).

Photocatalytic Applications

The compound's derivatives have been explored for photocatalytic applications. Hui Xu et al. (2021) designed fluorene-based conjugated microporous polymers incorporating carbazole for blue light-driven photocatalytic oxidation of amines (Hui Xu et al., 2021).

Host Materials in PhOLEDs

The compound has been used as a host material in PhOLEDs for enhanced performance. Mingyeong Shin et al. (2011's study on a novel N-fluorenyl carbazole material, 9,9′-bis-(9,9-dimethyl-9H-fluoren-2-yl)-9H,9′H-[3,3′]bicarbazolyl (BDFC), demonstrated its high thermal stability and effective confinement of triplet excitons for efficient organic light emitting diodes (Mingyeong Shin et al., 2011).

Chemosensors

This compound is also important in the field of chemosensors. For instance, a study by J. Qian et al. (2020) reported the development of multi-responsive chemosensors using polyaniline-like derivatives containing carbazole or fluorene moieties. These materials demonstrated excellent sensing properties for various analytes (J. Qian et al., 2020).

Electronic Devices

The synthesis of compounds related to 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) has been focused on electronic devices. L. P. T. Nirmani et al. (2022) reported the synthesis of polyfluorenes through catalytic mechanochemical Suzuki polymerization, showcasing its potential in electronic device applications (L. P. T. Nirmani et al., 2022).

Mechanism of Action

Target of Action

The primary target of 9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole), also known as 2,7-Bis(carbazol-9-yl)-9,9-dimethylfluorene, is in the field of optoelectronics. It is a popular phosphorescent host material for Organic Light Emitting Diode (OLED) devices .

Mode of Action

This compound interacts with its targets by facilitating the transport of holes in OLED devices . It is used as a host material where it helps in the transportation of energy to the phosphorescent guest .

Biochemical Pathways

In the context of OLED devices, the biochemical pathways are replaced by electronic pathways. The compound plays a crucial role in the electroluminescence process, where it helps in the transportation of energy to the phosphorescent guest .

Pharmacokinetics

While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of this compound, we can discuss its properties in terms of stability and solubility. The compound is a solid with a melting point of 280-286 °C . .

Result of Action

The result of the action of this compound is the efficient operation of OLED devices. By serving as a host material, it enables the effective transportation of energy, contributing to the overall performance of the device .

properties

IUPAC Name

9-(7-carbazol-9-yl-9,9-dimethylfluoren-2-yl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H28N2/c1-39(2)33-23-25(40-35-15-7-3-11-29(35)30-12-4-8-16-36(30)40)19-21-27(33)28-22-20-26(24-34(28)39)41-37-17-9-5-13-31(37)32-14-6-10-18-38(32)41/h3-24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQGNDONCZPWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C6=C1C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697627
Record name 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)di(9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

226958-06-1
Record name 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)di(9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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